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Compound of Interest

Compound Name: 3-(2-Bromophenoxy)pyridazine

CAS No.: 40580-53-8

Cat. No.: B1445029

Get Quote

An In-Depth Technical Guide on 3-(2-Bromophenoxy)pyridazine

Executive Summary
This technical guide provides a rigorous analysis of 3-(2-Bromophenoxy)pyridazine, a critical

heterocyclic building block in medicinal chemistry. Beyond its primary identifiers—SMILES and

InChIKey—this document details the logic behind its synthesis via nucleophilic aromatic

substitution (

), its validation through spectroscopic methods, and its utility as a scaffold for high-value
bioactive agents.

Part 1: Chemical Identity & Cheminformatics
In drug discovery databases, unambiguous identification is paramount. For 3-(2-
Bromophenoxy)pyridazine, the following identifiers serve as the digital keys for retrieval and

integration into SAR (Structure-Activity Relationship) matrices.

Core Identifiers
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The SMILES String
SMILES:C1=CC=C(C(=C1)OC2=NN=CC=C2)Br

Technical Decoding:

C1=CC=C(C(=C1)...): Defines the phenyl ring. The closure 1 indicates the ring formation.[1]

OC2=NN=CC=C2: Represents the ether linkage (O) connecting to the pyridazine ring

(C2=NN=CC=C2). The pyridazine ring is characterized by the NN bond (1,2-diazine).

Br: Specifies the bromine atom. Its position in the string relative to the ring closure places it

at the ortho position (position 2) of the phenyl ring relative to the ether linkage.

The InChI and InChIKey
InChI:InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H

Layer 1 (Formula):C10H7BrN2O - The exact atom count.

Layer 2 (Connections):/c11-8...[2] - Defines the heavy atom connectivity skeleton,

independent of bond orders.

Layer 3 (Hydrogens):/h1-7H - Specifies the location of hydrogen atoms, fixing the tautomeric

state.

InChIKey:PESLFQDAIUALFG-UHFFFAOYSA-N
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Block 1 (PESLFQDAIUALFG): Encodes the molecular skeleton (connectivity).

Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopic layers.

Block 3 (N): Indicates the protonation state (Neutral).

Cheminformatics Logic Diagram:
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Figure 1: Data flow for generating machine-readable identifiers from the chemical structure.

Part 2: Synthetic Methodology
The synthesis of 3-(2-Bromophenoxy)pyridazine relies on Nucleophilic Aromatic Substitution

(

). The pyridazine ring is electron-deficient due to the two nitrogen atoms, making the 3-position
highly susceptible to nucleophilic attack by the phenoxide anion.

Reaction Scheme
Experimental Protocol
Reagents:

3-Chloropyridazine (1.0 equiv)[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1445029?utm_src=pdf-body-href
https://www.benchchem.com/product/b1445029?utm_src=pdf-body-img
https://www.benchchem.com/product/b1445029?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropyridazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromophenol (1.1 equiv)

Potassium Carbonate (

) (2.0 equiv)[4]

Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Procedure:

Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-

bromophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

Deprotonation: Add anhydrous

(2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the
phenoxide nucleophile in situ.

Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

Addition: Add 3-chloropyridazine (1.0 equiv) in one portion.

Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours.

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The

product is less polar than the starting pyridazine.

Workup:

Cool the mixture to room temperature.

Pour into ice-cold water (5x reaction volume) to precipitate the product or induce phase

separation.

Extract with Ethyl Acetate (

).
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Wash combined organics with water (

) and brine (

) to remove DMF.

Dry over

, filter, and concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography (

, gradient 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram:
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Figure 2: Step-by-step synthetic workflow for the SNAr coupling.

Part 3: Analytical Validation (QC)
Trustworthiness in chemical synthesis requires rigorous validation. The following data patterns

confirm the identity of 3-(2-Bromophenoxy)pyridazine.

LC-MS Interpretation
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Retention Time: The compound will elute later than the starting materials due to increased

lipophilicity (elimination of the polar -OH and -Cl groups).

Mass Spectrum (ESI+):

M+H Peak: Expect a doublet at

and

.

Isotope Pattern: The

and

isotopes exist in a near 1:1 ratio. A mass spectrum showing two peaks of equal intensity
separated by 2 mass units is diagnostic for a mono-brominated compound.

Proton NMR ( H NMR) Expectations
Pyridazine Ring:

Expect two doublets and a doublet-of-doublets (or multiplet) in the aromatic region

(approx. 7.0–9.0 ppm).

The proton adjacent to the ether linkage (H-4) and the proton adjacent to nitrogen (H-6)

will show distinct splitting.

Phenyl Ring:

Four aromatic protons.[5][6]

The proton ortho to the bromine will be deshielded.

The proton ortho to the ether oxygen will be shielded relative to the others.

Part 4: Medicinal Chemistry Utility
3-(2-Bromophenoxy)pyridazine is not just an endpoint; it is a strategic scaffold.
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Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings, often

improving water solubility and lowering LogP (

) compared to the bis-phenyl ether analog.

Scaffold Hopping: The 1,2-diazine placement alters the hydrogen bond acceptor vector,

potentially picking up unique interactions in a kinase hinge region or GPCR binding pocket.

Diversification Point: The bromine atom serves as a "handle" for palladium-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of

compound libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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